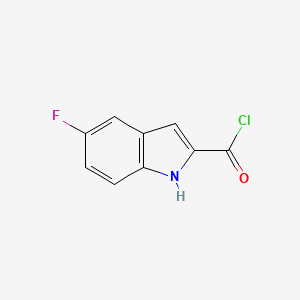

5-Fluoro-1H-indole-2-carbonyl chloride

Übersicht

Beschreibung

5-Fluoro-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their presence in many natural products and their significant pharmacological properties .

Vorbereitungsmethoden

One common method includes the reaction of 5-fluoroindole with oxalyl chloride under anhydrous conditions to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-Fluoro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-1H-indole-2-carbonyl chloride is a significant compound in medicinal chemistry, primarily due to its diverse applications in drug development and synthesis. This article explores its scientific research applications, particularly focusing on its role as a precursor in the synthesis of various biologically active compounds.

Synthesis of Indole Derivatives

This compound serves as a key starting material for synthesizing various indole-based compounds, which have shown potential as pharmaceuticals. For example, it can be converted into indole-2-carboxamides that exhibit biological activities such as anti-inflammatory and anticancer properties. These derivatives are synthesized through acylation reactions with amines or other nucleophiles, leading to compounds with enhanced pharmacological profiles .

Glycogen Phosphorylase Inhibition

Research has demonstrated that derivatives of this compound can act as inhibitors of glycogen phosphorylase, an enzyme implicated in metabolic disorders such as diabetes and hyperglycemia. The synthesis of substituted N-(indole-2-carbonyl) amides has been explored for their potential therapeutic effects against these conditions .

Anti-inflammatory Activity

Recent studies have indicated that compounds derived from this compound exhibit anti-inflammatory properties by modulating cytokine responses. For instance, certain derivatives have demonstrated inhibitory effects on interleukin-1 receptors, which are crucial in the inflammatory response . Such findings suggest that these compounds could be developed into novel anti-inflammatory agents.

Antiviral Properties

Indole derivatives synthesized from this compound have been evaluated for their antiviral activity against alphaviruses. Some compounds showed promising results in protecting against viral replication, indicating their potential for developing antiviral therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds derived from this compound is critical for optimizing their efficacy and safety profiles. Studies have shown that modifications at specific positions on the indole ring can significantly impact biological activity. For example, introducing halogen substituents or altering the side chains can enhance potency against targeted receptors .

Case Study 1: Glycogen Phosphorylase Inhibitors

A series of derivatives synthesized from this compound were tested for their ability to inhibit glycogen phosphorylase activity in vitro. The most potent inhibitors exhibited IC50 values in the low micromolar range, demonstrating significant potential for treating metabolic disorders .

Case Study 2: Anti-inflammatory Agents

In a study evaluating the anti-inflammatory effects of indole derivatives, several compounds derived from this compound were screened for their ability to inhibit interleukin-1 receptor signaling. Compounds with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts, highlighting the importance of halogenation in drug design .

Wirkmechanismus

The mechanism of action of 5-Fluoro-1H-indole-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as:

5-Fluoroindole-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carbonyl chloride group.

1H-Indole-2-carbonyl chloride: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biologische Aktivität

5-Fluoro-1H-indole-2-carbonyl chloride is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential applications, supported by data tables and research findings.

This compound is synthesized from 5-fluoro-1H-indole-2-carboxylic acid through a reaction with thionyl chloride. This process yields the acyl chloride, which is crucial for further chemical modifications and biological evaluations .

Target Interactions

The compound exhibits a high affinity for various biological receptors, influencing multiple signaling pathways. Its mechanism involves binding to specific enzymes and proteins, which leads to alterations in cellular functions. Notably, derivatives of this compound have demonstrated potent antiviral activity against several RNA and DNA viruses, with IC50 values ranging from 0.4 to 2.1 μg/mL against the Coxsackie B4 virus.

Biochemical Pathways

This compound interacts with various metabolic pathways, primarily through enzyme inhibition. This interaction often occurs via covalent bonding at the active sites of target enzymes, leading to significant biochemical changes within the cell.

Antiviral Activity

Research indicates that this compound and its derivatives possess notable antiviral properties. For instance:

- Coxsackie B4 Virus : IC50 values between 0.4 to 2.1 μg/mL.

These findings suggest potential applications in developing antiviral therapies.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains:

- Staphylococcus aureus : MIC values as low as 0.0048 mg/mL.

- Escherichia coli : MIC values ranging from 0.0039 to 0.025 mg/mL .

The presence of fluorine in the structure appears to enhance the antimicrobial efficacy compared to non-fluorinated analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Hypolipidemic Activity : A study investigated the effects of indole derivatives on lipid levels in animal models, demonstrating that certain derivatives could lower cholesterol levels significantly .

- Antiviral Screening : Another research effort focused on testing various indole derivatives against viral infections, confirming that modifications at the indole ring could enhance antiviral activity .

- Enzyme Inhibition Studies : Detailed biochemical assays revealed that this compound inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent for metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-Fluoroindole-2-carboxylic acid | Carboxylic acid derivative | Moderate antiviral activity |

| 1H-Indole-2-carbonyl chloride | Indole derivative | Lower enzyme inhibition compared to 5-fluoro derivative |

| 5-Chloroindole-2-carbonyl chloride | Chlorinated indole derivative | Similar antimicrobial properties |

This table illustrates how structural variations impact biological activity, emphasizing the unique position of this compound in medicinal chemistry.

Eigenschaften

IUPAC Name |

5-fluoro-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-9(13)8-4-5-3-6(11)1-2-7(5)12-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLGAJBWICWJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569457 | |

| Record name | 5-Fluoro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79112-09-7 | |

| Record name | 5-Fluoro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.